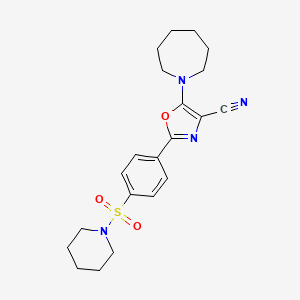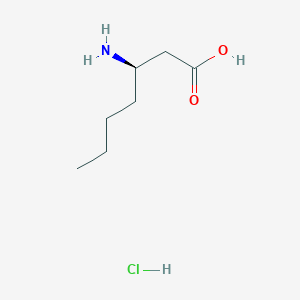![molecular formula C24H24N4O4 B2508867 N-(4-methoxybenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923685-37-4](/img/structure/B2508867.png)
N-(4-methoxybenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-methoxybenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide involves a multi-step reaction process. Starting with 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, the reaction with hydrazine hydrate in ethanol leads to the formation of 5-amino-N-aryl-1H-pyrazoles. These intermediates can further react with acetylacetone or 2-(4-methoxybenzylidene)malononitrile to yield pyrazolo[1,5-a]pyrimidine derivatives . Although the exact compound is not detailed in the provided papers, the synthesis route suggests a complex reaction scheme that may involve similar condensation, cyclization, and functional group transformation steps.
Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused to a pyridine ring. The compound also contains various substituents, including a methoxybenzyl group and a methoxyethyl group, which can influence its electronic and steric properties. The structural assignment of such pyrazolo-pyridine derivatives can be complex and may require careful analysis of spectral data, including IR, MS, 1H-NMR, and 13C-NMR . The cyclization and rearrangement reactions, as mentioned in the synthesis of related compounds, are critical for the formation of the core structure .
Chemical Reactions Analysis
The chemical reactivity of the compound is likely to be influenced by the functional groups present in its structure. For instance, the carboxamide group can participate in various chemical reactions, including hydrolysis and condensation. The methoxy groups may be involved in nucleophilic substitution reactions under certain conditions. The pyrazolo[4,3-c]pyridine core itself may undergo electrophilic substitution reactions at specific positions on the ring. The debenzylation reactions mentioned in the synthesis of related compounds suggest that the benzyl group can be cleaved under certain conditions, such as treatment with sodium in liquid ammonia .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, melting point, and stability, are determined by its molecular structure. The presence of methoxy groups may increase the solubility of the compound in organic solvents. The bicyclic core structure is likely to confer a degree of rigidity to the molecule, which could affect its melting point. The compound's stability may be influenced by the susceptibility of certain functional groups to hydrolysis or oxidation. The cytotoxic activity of related pyrazolo-pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells suggests potential biological activity, which could be a significant physical property in the context of pharmaceutical applications .
Applications De Recherche Scientifique
Novel Synthesis Approaches and Pharmaceutical Impurities
A review focused on the novel methods of omeprazole synthesis and pharmaceutical impurities of proton pump inhibitors highlights the importance of understanding the synthesis process of similar compounds. This insight is critical for developing proton pump inhibitors and managing the pharmaceutical impurities of anti-ulcer drugs (S. Saini et al., 2019).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
The versatility of heterocyclic N-oxide derivatives, such as pyridine and indazole, underscores their significance in organic synthesis, catalysis, and medicinal applications. These compounds have been identified for their roles in forming metal complexes, designing catalysts, and contributing to drug development due to their anticancer, antibacterial, and anti-inflammatory activities (Dongli Li et al., 2019).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold has been extensively utilized in the design of kinase inhibitors, showcasing its ability to interact with kinases through multiple binding modes. This scaffold's versatility is highlighted in patents and peer-reviewed articles, demonstrating its potential in therapeutic applications, especially as kinase inhibitors for various targets (Steve Wenglowsky, 2013).
Pyrimidine-Appended Optical Sensors
Pyrimidine derivatives are notable for their use as optical sensors and have a range of biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes, illustrating the potential utility of similar heterocyclic compounds in developing new sensing materials and therapeutic agents (Gitanjali Jindal et al., 2021).
Redox Mediators in Organic Pollutant Treatment
The application of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants in wastewater highlights the potential environmental applications of similar compounds. This approach emphasizes the role of such compounds in enhancing the efficiency of degradation processes for recalcitrant compounds, indicating their significance beyond pharmaceutical applications (Maroof Husain et al., 2007).
Propriétés
IUPAC Name |
5-(2-methoxyethyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-31-13-12-27-15-20(23(29)25-14-17-8-10-19(32-2)11-9-17)22-21(16-27)24(30)28(26-22)18-6-4-3-5-7-18/h3-11,15-16H,12-14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXQXMWWZQTKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2508787.png)
![Methyl (1R,11S,12R,17S)-12-[(1S)-1-hydroxyethyl]-6-methoxy-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B2508792.png)
![6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2508794.png)

![Ethyl 3-[(2-chloroacetyl)amino]-3-(2-methoxyphenyl)propanoate](/img/structure/B2508797.png)



![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide](/img/structure/B2508801.png)

![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one](/img/structure/B2508806.png)
![2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile](/img/structure/B2508807.png)